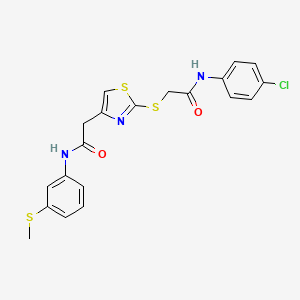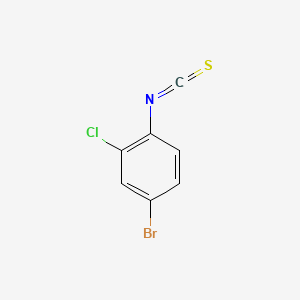
4-Bromo-2-chlorophenyl isothiocyanate
Übersicht
Beschreibung
4-Bromo-2-chlorophenyl isothiocyanate is a specialty product for proteomics research . It has a molecular formula of C7H3BrClNS and a molecular weight of 248.53 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chlorophenyl isothiocyanate consists of a phenyl ring substituted with bromine and chlorine atoms, and an isothiocyanate functional group . The average mass is 232.462 Da and the monoisotopic mass is 230.908646 Da .Physical And Chemical Properties Analysis
4-Bromo-2-chlorophenyl isothiocyanate has a density of 1.7±0.1 g/cm3, a boiling point of 254.4±20.0 °C at 760 mmHg, and a flash point of 107.7±21.8 °C . It has a molar refractivity of 48.3±0.5 cm3, a polar surface area of 29 Å2, and a molar volume of 140.5±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
- 4-Bromo-2-chlorophenyl isothiocyanate is commonly used for labeling peptides and proteins. It reacts with amino groups in peptides, allowing researchers to track and identify specific protein sequences. This application is crucial in proteomics studies, where understanding protein interactions and modifications is essential .
- Researchers employ this compound as a building block for synthesizing thiosemicarbazides. Thiosemicarbazides have diverse applications, including antimicrobial and antiviral properties. By incorporating 4-bromo-2-chlorophenyl isothiocyanate, scientists can create novel thiosemicarbazide derivatives .
- Isothiocyanates, including this compound, are potent modifiers of thiol groups. Researchers have successfully applied them to study the active site structure of enzymes such as renal (Na+ + K+)-ATPase. Investigating interactions with myocardial sarcolemmal ATPases is an exciting area of research .
- The reactivity of isothiocyanates makes them valuable tools in chemical biology. Scientists use 4-bromo-2-chlorophenyl isothiocyanate to modify biomolecules, probe binding sites, and develop targeted therapies. Its unique structure opens avenues for drug discovery .
- Researchers attach fluorescent tags to this compound, enabling visualization of specific cellular components. By conjugating it with fluorophores, scientists can track cellular processes, study protein localization, and investigate intracellular dynamics .
- The reactivity of isothiocyanates extends to surface modification. Coating materials with 4-bromo-2-chlorophenyl isothiocyanate alters their properties, such as hydrophobicity or bioactivity. This has applications in designing functional surfaces for biosensors, implants, and drug delivery systems .
Proteomics and Peptide Labeling
Thiosemicarbazide Synthesis
Active Site Studies of Enzymes
Chemical Biology and Drug Discovery
Fluorescent Labeling and Imaging
Materials Science and Surface Modification
Safety and Hazards
4-Bromo-2-chlorophenyl isothiocyanate is classified as having acute toxicity (oral, inhalation, dermal), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure, respiratory system) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTFIGQDTWPFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorophenyl isothiocyanate | |
CAS RN |
98041-69-1 | |
| Record name | 4-Bromo-2-chlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)


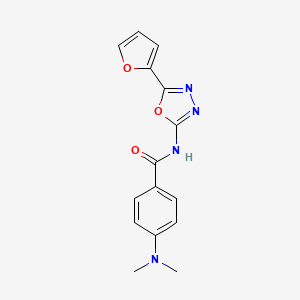
![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)
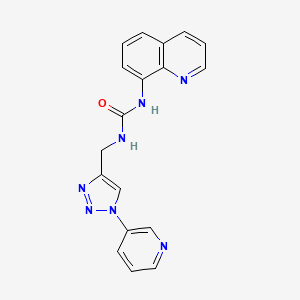

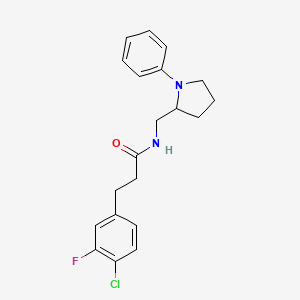



![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
